4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-2-carbohydrazide
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Overview
Description
4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-2-carbohydrazide is a chemical compound with the molecular formula C11H16N2OS and a molecular weight of 224.32 g/mol This compound is part of the thiophene family, which is known for its aromatic sulfur-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-2-carbohydrazide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclooctanone with thiourea in the presence of a strong acid to form the thiophene ring. This intermediate is then reacted with hydrazine hydrate to introduce the carbohydrazide group .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbohydrazide group can be reduced to form corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., AlCl3) and specific solvents to facilitate the reaction.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophenes depending on the electrophile used.
Scientific Research Applications
4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-2-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-2-carbohydrazide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The carbohydrazide group can form hydrogen bonds with biological macromolecules, influencing their activity and function. Additionally, the thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, further modulating their activity .
Comparison with Similar Compounds
Similar Compounds
4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbohydrazide group.
4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-3-carboxylic acid: Similar structure but with the carboxylic acid group at a different position on the thiophene ring.
Uniqueness
4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-2-carbohydrazide is unique due to the presence of the carbohydrazide group, which imparts distinct chemical and biological properties. This functional group allows for the formation of hydrogen bonds and other interactions that are not possible with similar compounds lacking this group.
Properties
IUPAC Name |
4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2OS/c12-13-11(14)10-7-8-5-3-1-2-4-6-9(8)15-10/h7H,1-6,12H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJZNGIMIWYNIKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2=C(CC1)C=C(S2)C(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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